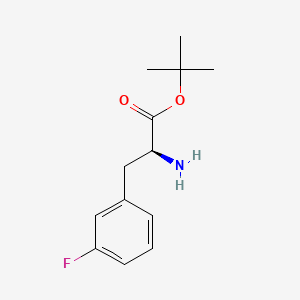

(S)-3-fluorophenylalanine t-butyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(3-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGZHCKWHLJNHR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Fluorophenylalanine Tert Butyl Ester and Analogues

Direct Esterification Approaches

Direct esterification methods offer a more streamlined approach to synthesizing amino acid tert-butyl esters by avoiding the need for prior protection of the amino group. These techniques are particularly useful for their efficiency and atom economy.

Catalytic Bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-Butyl Acetate (B1210297) for Free Amino Acids

A powerful and efficient method for the direct tert-butylation of free amino acids utilizes catalytic amounts of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate. thieme-connect.comthieme-connect.com This approach is noted for its mild reaction conditions and high yields, overcoming the low solubility of zwitterionic amino acids in common organic solvents. scientificupdate.com The high acidity and solubility of Tf2NH dramatically enhance the reaction rate compared to traditional acid catalysts. thieme-connect.comscientificupdate.com For instance, the reaction of 2-hydroxy-4-aminobutyric acid with 1.1 equivalents of Tf2NH in tert-butyl acetate completes in 2.5 hours at 0°C, yielding the product in 86% yield, a significant improvement over the slower and lower-yielding perchloric acid method. scientificupdate.com This method preserves the chiral integrity of the amino acid. scientificupdate.com

The general procedure involves suspending the amino acid in tert-butyl acetate at 0°C, followed by the addition of a solution of Tf2NH. thieme-connect.com The reaction mixture is stirred for a set period before being quenched with a saturated aqueous sodium bicarbonate solution. thieme-connect.com This method has been successfully applied to various amino acids, demonstrating its broad applicability. thieme-connect.comthieme-connect.com

Table 1: Tf2NH-Catalyzed tert-Butylation of Amino Acids

| Amino Acid Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-4-aminobutyric acid | 1.1 eq | 0 | 2.5 | 86 | scientificupdate.com |

| L-Malic acid derivative | Catalytic | 0 | 3 | 78 | scientificupdate.com |

N,N-Dimethylformamide Di-tert-Butyl Acetal (B89532) Mediated Esterification

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DTBA) serves as an effective reagent for the tert-butylation of carboxylic acids, including N-protected amino acids, under mild conditions. tcichemicals.com This reagent acts as a tert-butoxy (B1229062) donor, converting carboxylic acids into their corresponding tert-butyl esters. The reaction is typically performed by heating a solution of the substrate in an excess of DMF-DTBA or in a solvent like toluene (B28343). tcichemicals.com

For example, the esterification of N-acetyl-L-phenylalanine with 6.0 equivalents of DMF-DTBA at 60°C overnight resulted in a 94% yield of the tert-butyl ester. tcichemicals.com The mild conditions are advantageous for substrates with sensitive functionalities. The mechanism involves the formation of a stable acetal group that protects the carboxylic acid moiety, which can be selectively removed under specific conditions. This reagent is widely used in organic synthesis, particularly in peptide chemistry, for the protection of carboxylic acid groups.

Table 2: Esterification using N,N-Dimethylformamide Di-tert-Butyl Acetal

| Substrate | Reagent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Acetyl-L-phenylalanine | 6.0 eq. DMF-DTBA | 60 | Overnight | 94 | tcichemicals.com |

Acid-Catalyzed Esterification (e.g., Perchloric Acid, Sulfuric Acid)

Traditional acid-catalyzed esterification represents a classic method for producing amino acid esters. pearson.comaklectures.com This typically involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄). scientificupdate.comnih.gov For example, the esterification of various amino acids with methanol (B129727) has been studied using H₂SO₄ as a catalyst in thin films generated by electrospray ionization (ESI), with reactions reaching maximum efficiency at 70°C. nih.govnih.gov L-phenylalanine demonstrated high reactivity under these conditions, achieving yields of 40-50%. nih.gov

However, these methods can have significant drawbacks. The use of perchloric acid, while effective, is hazardous. scientificupdate.com Furthermore, reactions catalyzed by acids like H₂SO₄ can be slow and often stall, leading to lower yields compared to more modern methods. scientificupdate.com For instance, the perchloric acid-catalyzed tert-butylation of 2-hydroxy-4-aminobutyric acid required 16 hours and stalled at a 61% yield. scientificupdate.com Interestingly, other mineral acids like hydrochloric acid (HCl) and nitric acid (HNO₃) were found to be ineffective under similar conditions for thin-film esterification, highlighting the specific catalytic role of H₂SO₄ in that system. nih.gov

Table 3: Acid-Catalyzed Esterification of Amino Acids

| Amino Acid | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| L-Phenylalanine | H₂SO₄ | 70°C (Thin Film/Methanol) | ~40-50 | nih.gov |

| 2-Hydroxy-4-aminobutyric acid | HClO₄ | 0°C (tert-Butyl Acetate) | 61 (stalled) | scientificupdate.com |

Multi-Step Asymmetric Syntheses from Precursors

When direct esterification is not suitable or when starting from a protected amino acid, multi-step sequences provide a reliable route to the target compound.

Derivatization from (S)-BOC-(3-Fluorophenyl)alanine

Starting with N-BOC protected (S)-3-fluorophenylalanine allows for a range of chemical transformations on the carboxylic acid group without affecting the protected amine. A key strategy involves the formation of a Weinreb amide, which is a versatile intermediate for the synthesis of ketones.

The Weinreb-Nahm ketone synthesis is a two-step process that reliably converts a carboxylic acid into a ketone. wikipedia.org The first step involves the conversion of the carboxylic acid, in this case, (S)-BOC-(3-Fluorophenyl)alanine, into a Weinreb-Nahm amide. This is typically achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent. wikipedia.org

The resulting Weinreb amide is a stable intermediate that can then react with an organometallic reagent, such as a Grignard reagent, in the second step. wikipedia.orgnih.gov The reaction of a Grignard reagent with a Weinreb amide selectively produces a ketone. commonorganicchemistry.comorganic-chemistry.org A key advantage of this method is the prevention of over-addition, a common side reaction where organometallic reagents add twice to acyl compounds like esters or acid chlorides to form tertiary alcohols. wikipedia.orgorganic-chemistry.org The tetrahedral intermediate formed during the addition to a Weinreb amide is stabilized by chelation with the methoxy (B1213986) group, preventing its collapse and further reaction until an aqueous workup liberates the ketone. wikipedia.orgorganic-chemistry.org This approach has been utilized in the synthesis of key intermediates for complex molecules like Remdesivir. nih.gov

Table 4: Weinreb Ketone Synthesis from a Carboxylic Acid Precursor

| Step | Reaction | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| 1 | Weinreb Amide Formation | N,O-Dimethylhydroxylamine, Coupling Agent | Forms stable amide intermediate | wikipedia.org |

Oxidative Acetal Opening and Selective Reductions

The regioselective reductive opening of cyclic acetals, particularly 4,6-O-benzylidene acetals in carbohydrate chemistry, provides a powerful strategy for differentiating between two hydroxyl groups. This principle can be adapted for the synthesis of complex amino acid precursors. The method relies on the use of a protecting group that can be cleaved under specific reductive conditions to unmask one of two alcohols selectively.

The regioselectivity of the ring opening is governed by the reagents used. nih.gov The reaction typically involves a Lewis acid and a borane (B79455) reducing agent. The outcome depends on which oxygen atom of the acetal coordinates to the most electrophilic species in the reaction mixture. nih.gov

Formation of 6-O-Benzyl Ethers: When borane is activated by a Lewis acid (e.g., BH₃·NMe₃-AlCl₃), the borane itself becomes the most electrophilic species. It preferentially coordinates to the more nucleophilic and sterically accessible equatorial oxygen (O-6 in a pyranoside ring), leading to cleavage of the C6-O bond and formation of a 6-O-benzyl ether, leaving a free 4-OH group. nih.govnih.gov

Formation of 4-O-Benzyl Ethers: In the absence of an activating Lewis acid for the borane, the external Lewis acid (e.g., AlCl₃) is the most electrophilic species. It coordinates to the O-6 oxygen, activating the C4-O bond for reductive cleavage by the borane reagent. This results in the formation of a 4-O-benzyl ether, leaving a free 6-OH group. nih.gov

While direct examples for 3-fluorophenylalanine synthesis are not prominent, this methodology could be applied to a chiral precursor derived from a suitable amino diol, where selective protection and subsequent reductive opening would set the stage for further functional group manipulation.

Intramolecular Oxazolidinone Formation and Nitrile Conversion

Chiral oxazolidinones, famously used as auxiliaries by Evans, are pivotal in asymmetric synthesis. nih.govorgsyn.org These heterocycles can be synthesized from corresponding β-amino alcohols, which are often derived from the reduction of α-amino acids. orgsyn.org Phenylalanine-derived oxazolidinones are particularly advantageous as they are crystalline solids and contain a UV chromophore, which simplifies analysis. orgsyn.org

Once formed, N-acyl oxazolidinones serve as excellent chiral auxiliaries, directing a wide range of stereoselective reactions such as alkylations, hydroxylations, and aldol (B89426) additions. orgsyn.org

A relevant strategy for synthesizing fluorinated phenylalanines involves the combination of oxazolidinone-related chemistry with nitrile conversion, as seen in asymmetric Strecker-type reactions. For instance, enantiopure sulfinimines, which are conceptually related to chiral auxiliaries, can be used to direct the synthesis of fluorinated amino acids. An asymmetric Strecker reaction has been employed to produce both syn- and anti-3-fluorophenylalanine with high diastereomeric excess by using either the (R)- or (S)-sulfonamide auxiliary, respectively. mdpi.com This approach highlights the power of using a chiral directing group to control the stereochemical outcome of a reaction involving a nitrile intermediate.

Alkylation of Glycine (B1666218) Derivatives with Chiral Catalysts under Phase-Transfer Conditions

One of the most effective methods for preparing unnatural α-amino acids is the asymmetric alkylation of glycine derivatives using chiral phase-transfer catalysts (PTCs). austinpublishinggroup.com This method typically employs a glycine tert-butyl ester Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, as the pronucleophile. nih.gov The reaction is carried out under biphasic conditions (e.g., toluene and aqueous KOH) in the presence of a small amount of a chiral PTC. nih.gov

Cinchona alkaloids are the most common source for these catalysts. austinpublishinggroup.com By modifying the alkaloid structure, pseudoenantiomeric catalysts can be created. For example, O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide, derived from cinchonine, typically yields the (R)-amino acid derivative, while its pseudoenantiomer, derived from cinchonidine, affords the (S)-product. nih.gov This allows for predictable and controlled synthesis of either enantiomer of the target amino acid. nih.gov For the synthesis of (S)-3-fluorophenylalanine tert-butyl ester, the glycine Schiff base would be alkylated with 3-fluorobenzyl bromide using a cinchonidine-derived catalyst. nih.gov

| Catalyst Type | Alkylating Agent | Yield (%) | ee (%) | Product Configuration |

| Cinchonine-derived (1f) | 3,5-Dichlorobenzyl bromide | 99 | 94 | R |

| Cinchonidine-derived (1i) | 3,5-Dichlorobenzyl bromide | 99 | 94 | S |

| Cinchonidine-derived (1i) | 3-Chlorobenzyl bromide | 99 | 95 | S |

| Cinchonidine-derived (1i) | 3-Fluorobenzyl bromide | 99 | 92 | S |

Data sourced from a study on asymmetric α-alkylation using pseudoenantiomeric phase-transfer catalysts. nih.gov

Asymmetric Hydrogenation of α-Amidocinnamic Acids

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. In the context of amino acid synthesis, this approach is applied to α-enamido esters or α-amidocinnamic acids. The precursor for 3-fluorophenylalanine, an α-(acetylamido)-3-fluorocinnamic acid, can be readily prepared via the Erlenmeyer azlactone synthesis by condensing N-acetylglycine with 3-fluorobenzaldehyde (B1666160). nih.gov

The key step is the hydrogenation of the carbon-carbon double bond using a chiral transition-metal catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed. A notable example is the synthesis of a 3-bromo-4-fluoro-(S)-phenylalanine derivative, where the α-amidocinnamic acid intermediate was hydrogenated using a catalyst with the ferrocene-based ligand Me-BoPhoz, achieving complete conversion and an enantiomeric excess (ee) of 94%. nih.gov This demonstrates the high efficiency and selectivity achievable with modern catalyst systems in preparing fluorinated phenylalanine analogues. nih.govnih.gov

Ring Opening of Aziridine Derivatives by Hydrogen Fluoride (B91410)

The nucleophilic ring-opening of activated aziridines provides a direct route to β-fluorinated amines. This method has been successfully applied to the synthesis of 3-fluorophenylalanine derivatives. nih.govbeilstein-journals.org The strategy typically involves an N-protected chiral aziridine-2-carboxylate, which undergoes ring-opening upon treatment with a fluoride source.

A common reagent for this transformation is a solution of hydrogen fluoride in pyridine (B92270) (HF/Py) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.govresearchgate.net The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion attacks the benzylic carbon (C3), leading to the opening of the three-membered ring with inversion of stereochemistry. The resulting product is the corresponding 3-fluoroamino acid ester. nih.govbeilstein-journals.org Subsequent enzymatic hydrolysis can be used to obtain the enantiomerically pure free amino acid. nih.govbeilstein-journals.org

In some variations, an aziridinium (B1262131) ion intermediate is formed through neighboring group participation, which is then opened stereo- and regioselectively by the fluoride nucleophile to give the product with high diastereomeric purity. nih.govbeilstein-journals.org

| Aziridine Substrate | Fluoride Source | Product | Yield (%) | Reference |

| (2R,3S)-N-Boc-3-phenylaziridine-2-carboxylate | HF/Py | threo-3-Fluorophenylalanine ester | N/A | nih.govbeilstein-journals.org |

| (2R,3S)-N-Cbz-3-phenylaziridine-2-carboxylate | HF/Py | threo-3-Fluorophenylalanine ester | N/A | nih.govbeilstein-journals.org |

| N-Picolinamide aziridine | (salen)Co / Ti(IV) / AgF | trans-β-Fluoroamine | Up to 84% ee | northwestern.edu |

Erlenmeyer Azlactone Method with Enzymatic Resolution for Stereoselective Synthesis

The Erlenmeyer-Plöchl azlactone synthesis is a classic method for preparing α-amino acids. wikipedia.org The process begins with the condensation of an N-acylglycine, such as hippuric acid or N-acetylglycine, with an aldehyde. For the target molecule, 3-fluorobenzaldehyde is used. The condensation, typically promoted by acetic anhydride (B1165640) and sodium acetate, results in the formation of a 2-substituted-5(4H)-oxazolone, commonly known as an azlactone. wikipedia.org

This azlactone is an unsaturated intermediate. Subsequent hydrolysis yields the racemic α-N-acyl-3-fluorophenylalanine. wikipedia.org To achieve enantioselectivity, this racemic mixture must be resolved. Enzymatic resolution is a highly effective technique for this purpose. For example, the racemic N-acyl amino acid can be esterified, and then an enzyme, such as a lipase (B570770) or protease, is used to selectively hydrolyze one of the enantiomeric esters. The difference in chemical properties between the resulting free acid and the unreacted ester allows for their separation, providing access to the enantiomerically pure (S)-amino acid derivative. wikipedia.org

Use of Chiral Auxiliaries (e.g., Schöllkopf Reagent, Imidazolidinone Auxiliary)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. nih.gov

Schöllkopf Reagent

The Schöllkopf method is a robust and widely used strategy for the asymmetric synthesis of α-amino acids. biosynth.comwikipedia.org The key reagent is a bislactim ether chiral auxiliary, typically prepared from L-valine and glycine. biosynth.com This auxiliary creates a masked glycine anion equivalent with a sterically defined environment.

The synthesis proceeds as follows:

Deprotonation: The bislactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C). wikipedia.org

Diastereoselective Alkylation: The resulting planar enolate is then treated with an electrophile, such as 3-fluorobenzyl bromide. The bulky isopropyl group from the valine auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face. This results in the formation of the alkylated product with very high diastereoselectivity (typically >95% de). biosynth.comwikipedia.org

Hydrolysis and Product Isolation: The newly formed stereocenter is secured. Mild acidic hydrolysis cleaves the auxiliary and the lactim ether, releasing the desired (S)-3-fluorophenylalanine ester (e.g., methyl or ethyl ester) and the recoverable valine ester. wikipedia.org

Imidazolidinone Auxiliary

Other heterocyclic systems, such as imidazolidinones, also serve as effective chiral auxiliaries. For example, phenylalanines have been synthesized via the alkylation of a substrate bearing a chiral 3-methyl-4-imidazolidinone auxiliary. nih.gov In an analogous synthesis of tetrafluorophenylalanine derivatives, an auxiliary derived from a cyclic dipeptide was alkylated with n-BuLi and a tetrafluorobenzyl bromide. Acid hydrolysis then afforded the target amino acid ester. nih.gov These methods rely on the same principle as the Schöllkopf reagent: a rigid chiral scaffold that directs the approach of an electrophile to a prochiral center.

Deoxyfluorination of α-Hydroxy-β-Amino Esters

The conversion of α-hydroxy-β-amino esters to their corresponding β-fluoro derivatives is a significant strategy in the synthesis of fluorinated amino acids. This transformation is commonly achieved through a deoxyfluorination reaction, where a hydroxyl group is replaced by a fluorine atom. thieme-connect.com Reagents such as diethylaminosulfur trifluoride (DAST) are frequently employed for this purpose. nih.govcore.ac.uk

The mechanism of deoxyfluorination in these substrates often proceeds through the formation of a key intermediate, an aziridinium ion. nih.govresearchgate.net The process begins with the activation of the hydroxyl group by the fluorinating agent. Subsequently, the neighboring amino group participates in an intramolecular nucleophilic attack, leading to the displacement of the activated hydroxyl and the formation of a strained, three-membered aziridinium ring. researchgate.net The final step involves the ring-opening of this electrophilic aziridinium intermediate by a fluoride ion. researchgate.net

The regioselectivity of the fluoride attack on the aziridinium ion is a critical factor that determines the final product. researchgate.net For instance, in the case of β-phenylserine derivatives, the nucleophilic attack by fluoride occurs preferentially at the benzylic position, leading to the formation of β-fluoro-α-amino esters with high diastereoisomeric purity. nih.gov The reaction of an enantiopure α-hydroxy-β-amino ester, such as a derivative of α-hydroxy-β-aminophenylalanine, with DAST can generate the corresponding β-fluoro-α-amino ester in good yield and with a high diastereomeric ratio (dr > 99:1) via this aziridinium intermediate pathway. nih.gov This method represents a late-stage fluorination approach, allowing for the introduction of fluorine into highly functionalized molecules. core.ac.uk

A study on the deoxyfluorination of various α-hydroxy-β-amino acid derivatives demonstrated the synthesis of substituted 3-fluorophenylalanines with excellent diastereoselectivity (dr > 99:1 for all isolated compounds). core.ac.uk

Table 1: Deoxyfluorination of α-Hydroxy-β-Amino Phenylalanine Derivative

| Starting Material | Reagent | Intermediate | Product | Diastereomeric Ratio (dr) | Ref |

| Enantiopure α-hydroxy-β-aminophenylalanine ester | DAST | Aziridinium ion | β-fluoro-α-amino ester | > 99:1 | nih.gov |

Strategies for Stereocontrol in Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral molecules like (S)-3-fluorophenylalanine tert-butyl ester. Various strategies have been developed to establish the desired stereochemistry, either by directing the formation of a specific stereoisomer or by separating stereoisomers from a mixture.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One effective method involves the asymmetric hydrogenation of an α-amidocinnamic acid precursor using a chiral catalyst. For example, the synthesis of a 3-bromo-4-fluoro-(S)-phenylalanine derivative was achieved through the transition-metal-catalyzed asymmetric hydrogenation of the corresponding α-amidocinnamic acid. nih.gov Using the ferrocene-based ligand Me-BoPhoz resulted in the N-acetyl-ʟ-phenylalanine derivative with complete conversion and 94% enantiomeric excess (ee). nih.gov

Another powerful strategy is the alkylation of chiral glycine equivalents. The use of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary allows for the stereocontrolled alkylation with fluorinated benzyl (B1604629) chlorides. nih.govnih.gov Subsequent hydrolysis of the complex yields enantiomerically enriched (S)-fluorinated phenylalanine derivatives. nih.gov This method has been successfully applied to prepare o-, m-, and p-fluorophenylalanines. nih.gov

A tandem conjugate addition-fluorination sequence offers another route to α-fluoro-β-amino esters. nih.gov This approach utilizes an enantiopure lithium amide to add to an α,β-unsaturated ester, followed by trapping the resulting enolate with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide. nih.gov This method can produce α-fluoro-β(3)-amino esters in high yields and with diastereomeric ratios ranging from 80:20 to over 99:1. nih.gov

Table 2: Enantioselective Synthesis of Fluorinated Phenylalanine Derivatives via Ni(II) Complex Alkylation

| Substrate | Reagent | Product | Enantiomeric Excess (ee) | Ref |

| Ni(II) complex of glycine Schiff base | Fluorine-containing benzyl chlorides | (S)-fluorinated phenylalanine derivatives | <90% | nih.gov |

Lipase-Mediated Resolutions of Racemic Mixtures

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are enzymes frequently used for this purpose due to their stereoselectivity, stability in organic solvents, and commercial availability. nih.govmdpi.com

In the context of amino acid esters, lipases can selectively catalyze the hydrolysis of one enantiomer in a racemic mixture, leaving the other unreacted. nih.gov For instance, a racemic mixture of a fluorinated phenylalanine ester can be treated with a lipase in an aqueous medium. The lipase will preferentially hydrolyze one enantiomer (e.g., the L- or S-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the D- or R-enantiomer) remains as the unreacted ester. nih.govpsu.edu The resulting acid and ester can then be separated.

An efficient synthesis of (S)-α-methyl-m-fluorophenylalanine was reported using this strategy. psu.edu A racemic mixture of the corresponding amino ester was treated with Lipase L, which selectively hydrolyzed the (S)-ester. psu.edu This process yielded (S)-α-methyl-m-fluorophenylalanine with 97.7% ee and the unreacted (R)-amino ester with 95.3% ee. psu.edu This enzymatic approach provides a practical route to enantiomerically pure fluorinated amino acids and their esters. nih.govmdpi.com

Table 3: Lipase-Mediated Resolution of a Racemic Fluorinated Amino Ester

| Racemic Substrate | Enzyme | (S)-Product | (S)-Product ee | (R)-Product | (R)-Product ee | Ref |

| (R,S)-α-methyl-m-fluorophenylalanine ester | Lipase L | (S)-α-methyl-m-fluorophenylalanine | 97.7% | (R)-α-methyl-m-fluorophenylalanine ester | 95.3% | psu.edu |

Protecting Group Chemistry of the Tert Butyl Ester

Orthogonal Protection Strategies Employing tert-Butyl Ester

Orthogonal protection is a critical strategy in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.orgwikipedia.org The tert-butyl ester of (S)-3-fluorophenylalanine is a key component in many such schemes, primarily due to its acid-labile nature, which contrasts with the lability of other common protecting groups under different conditions.

The combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the tert-butyl (tBu) group for side-chain or C-terminal protection is one of the most prevalent orthogonal strategies in modern solid-phase peptide synthesis (SPPS). biosynth.comseplite.comiris-biotech.de The Fmoc group is labile to basic conditions, typically being removed by a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgiris-biotech.de

Conversely, the tert-butyl ester of (S)-3-fluorophenylalanine is completely stable under these mild basic conditions used for Fmoc deprotection. seplite.com This orthogonality allows for the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next amino acid in a peptide sequence, all while the C-terminal tert-butyl ester remains intact. The tBu group is then typically removed during the final cleavage of the peptide from the resin, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Table 1: Orthogonality of Fmoc and tert-Butyl Ester Protecting Groups

| Protecting Group | Functionality Protected | Cleavage Condition | Stability of Other Group |

|---|---|---|---|

| N-Fmoc | α-Amino Group | Base (e.g., 20% Piperidine in DMF) | tert-Butyl ester is stable |

| C-terminal t-Butyl Ester | Carboxylic Acid | Acid (e.g., Trifluoroacetic Acid) | Fmoc group is stable |

The use of a tert-butyloxycarbonyl (Boc) group for N-protection alongside a tert-butyl ester presents a significant challenge, as both groups are acid-labile. researchgate.net This lack of orthogonality means that conditions designed to remove the N-Boc group can also cleave the tert-butyl ester. acs.org However, their cleavage rates differ based on the strength of the acid used, a principle known as "quasi-orthogonality". biosynth.com

Challenges: Standard strong acid conditions, such as neat trifluoroacetic acid (TFA), used for Boc deprotection will simultaneously cleave the tert-butyl ester. acs.orgwikipedia.org This non-selectivity limits the synthetic utility of this protecting group combination in many applications.

Solutions: Several strategies have been developed to achieve selective deprotection:

Differential Acid Lability: Milder acidic conditions can be employed to selectively remove the more labile N-Boc group while leaving the tert-butyl ester largely intact. Reagents such as 1 M HCl in ethyl acetate (B1210297) or concentrated sulfuric acid in tert-butyl acetate have demonstrated practical selectivity. acs.orgresearchgate.net

Lewis Acid Catalysis: Certain Lewis acids have shown the ability to reverse the typical selectivity. For instance, systems like cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O-NaI) in acetonitrile have been reported to selectively cleave tert-butyl esters in the presence of N-Boc groups. acs.orgorganic-chemistry.org Another Lewis acid, zinc bromide (ZnBr₂) in dichloromethane (DCM), has also been explored for the selective hydrolysis of tert-butyl esters, although its effectiveness can be substrate-dependent and may lead to the loss of both groups. researchgate.netacs.org

Table 2: Challenges and Solutions for Boc/t-Butyl Ester Compatibility

| Challenge | Solution | Reagents/Conditions | Outcome |

|---|---|---|---|

| Both groups are acid-labile | Exploit differential acid lability | 1 M HCl in Ethyl Acetate | Selective N-Boc removal acs.org |

| Non-selective cleavage with strong acids | Use specific Lewis acid systems | CeCl₃·7H₂O-NaI in Acetonitrile | Selective tert-butyl ester cleavage organic-chemistry.org |

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection in organic synthesis. masterorganicchemistry.com It is characteristically removed under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). wikipedia.orgorganic-chemistry.org

The Cbz group is completely stable to the acidic conditions required to cleave the tert-butyl ester of (S)-3-fluorophenylalanine. acsgcipr.org Conversely, the tert-butyl ester is unaffected by the neutral conditions of catalytic hydrogenolysis used for Cbz removal. This mutual stability makes the Cbz/t-Butyl ester pair a truly orthogonal system, providing a robust strategy for complex syntheses where mild, non-acidic deprotection of the N-terminus is required. wikipedia.org

The selective esterification of the carboxylic acid group in (S)-3-fluorophenylalanine to form the tert-butyl ester, without reacting with the nucleophilic amino group, requires specific synthetic methods. A common and effective method is the acid-catalyzed esterification using tert-butyl acetate as both the reagent and solvent, in the presence of a strong acid catalyst like perchloric acid. nih.gov This process typically involves protonation of the carboxylic acid, enhancing its electrophilicity towards the weakly nucleophilic tert-butyl acetate, while the amino group is protonated and thus deactivated as a nucleophile.

Another approach involves the treatment of the amino acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can directly afford the tert-butyl ester with a free amino group in good yields. organic-chemistry.org

Selective Deprotection Methods for tert-Butyl Ester

The removal of the tert-butyl ester group is a critical step that liberates the free carboxylic acid. This deprotection is almost exclusively performed under acidic conditions.

The cleavage of tert-butyl esters is efficiently achieved using strong protic acids. acs.orgacsgcipr.org The mechanism involves protonation of the ester's carbonyl oxygen, followed by the departure of the highly stable tert-butyl carbocation, which is subsequently quenched to form isobutene. acsgcipr.org

Trifluoroacetic Acid (TFA): TFA is the most common reagent for this transformation, often used either neat or diluted in a solvent like dichloromethane (DCM). researchgate.netnih.govtandfonline.com A typical procedure involves treating the tert-butyl ester with a solution of 50% TFA in DCM at room temperature. researchgate.netresearchgate.net In peptide synthesis, TFA is often used in a "cocktail" with scavengers (e.g., water, triisopropylsilane) to capture the reactive tert-butyl cations and prevent side reactions with sensitive amino acid residues like tryptophan or methionine. nih.gov

Hydrogen Chloride (HCl): Anhydrous solutions of hydrogen chloride in organic solvents, such as methanol (B129727) or dioxane, are also effective for cleaving tert-butyl esters. wikipedia.org The choice of acid and solvent can be tailored to the specific substrate and the other functional groups present in the molecule.

Table 3: Common Reagents for Acidic Cleavage of tert-Butyl Esters

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 50-95% in Dichloromethane (DCM), Room Temperature | Most common method; scavengers are often added to prevent side reactions. researchgate.netnih.gov |

| Hydrogen Chloride (HCl) | Saturated solution in an organic solvent (e.g., Methanol, Dioxane) | Effective alternative to TFA. wikipedia.org |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in an appropriate solvent | Can be used, but less common than TFA or HCl for this specific purpose. acs.org |

| p-Toluenesulfonic acid (p-TsOH) | Microwave irradiation, solvent-free | An efficient method for deprotection under specific conditions. tandfonline.com |

Table of Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| (S)-3-fluorophenylalanine t-butyl ester | - |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| benzyloxycarbonyl | Cbz, Z |

| Trifluoroacetic Acid | TFA |

| Hydrogen Chloride | HCl |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

| Zinc Bromide | ZnBr₂ |

| Cerium(III) chloride heptahydrate | CeCl₃·7H₂O |

| Sodium Iodide | NaI |

| Perchloric acid | HClO₄ |

| bis(trifluoromethanesulfonyl)imide | Tf₂NH |

Lewis Acid Mediated Cleavage (e.g., ZnBr2)

The cleavage of tert-butyl esters can be effectively achieved using Lewis acids, which offer an alternative to strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Zinc bromide (ZnBr2) in an appropriate solvent, typically dichloromethane (DCM), is a frequently employed reagent for this transformation. researchgate.net This method facilitates the deprotection of the tert-butyl group from esters and ethers under mild conditions. researchgate.net

The reaction proceeds via the coordination of the Lewis acid (ZnBr2) to the ester oxygen, which weakens the carbon-oxygen bond and facilitates the departure of the stable tert-butyl cation. This cation is subsequently quenched, often leading to the formation of isobutylene (B52900). The use of ZnBr2 in DCM has been shown to be effective for the hydrolysis of tert-butyl esters of various α-amino acids. nih.govacs.orgacs.org Studies have demonstrated that a significant molar excess of ZnBr2, sometimes as high as 500 mol %, may be required to achieve good conversion and yield, particularly when other Lewis basic functional groups are present in the molecule. acs.orgacs.org The reaction is typically conducted at room temperature over several hours. acs.org While ZnBr2 is soluble in solvents like tetrahydrofuran (THF), no reaction is observed in such coordinating solvents, likely because the solvent competes with the ester for coordination to the zinc center, thereby preventing the hydrolysis. acs.org

Table 1: Conditions for ZnBr2 Mediated Deprotection of tert-Butyl Esters

| Substrate Type | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(PhF)amino acid tert-butyl esters | 500 mol % ZnBr2 | DCM | Room Temp | 24 | Good | acs.orgacs.org |

Note: "PhF" refers to a specific fluorenyl-based amine protecting group compatible with these conditions.

Strategies for Selective Deprotection in the Presence of Other Acid-Labile Groups

A significant challenge in synthetic chemistry is the selective removal of one protecting group without affecting another, a concept known as orthogonal protection. wikipedia.orgorganic-chemistry.org The tert-butyl ester and the tert-butyloxycarbonyl (Boc) group, commonly used to protect amines, are both acid-labile, which complicates their selective cleavage. iris-biotech.de While strong acids like TFA will typically remove both groups simultaneously, certain Lewis acid systems have been developed to achieve selective deprotection of the tert-butyl ester. acs.orgiris-biotech.de

The use of ZnBr2 in DCM has been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. nih.govacs.orgsemanticscholar.orgacs.org However, the success of this selectivity is highly dependent on the nature of the other protecting groups. For instance, while it was initially hoped that ZnBr2 would selectively cleave the tert-butyl ester over the N-Boc group, studies have shown that N-Boc and N-trityl groups are often also labile under these conditions. researchgate.netnih.govacs.org Conversely, certain other amine protecting groups have been found to be compatible with these deprotection conditions, allowing for the preparation of N-protected amino acids from their corresponding tert-butyl esters in good yields. nih.govacs.orgacs.org

To address the challenge of selectivity between tert-butyl esters and N-Boc groups, other methodologies have been developed. One notable example is the use of cerium(III) chloride heptahydrate (CeCl3·7H2O) in combination with sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.orgthieme-connect.comthieme-connect.comacs.org This system has been reported to selectively cleave tert-butyl esters while leaving the N-Boc group intact, effectively reversing the typical selectivity seen with many acidic conditions. organic-chemistry.org Another approach involves the use of ytterbium triflate (Yb(OTf)3) as a mild Lewis acid catalyst in nitromethane, which can selectively deprotect tert-butyl esters in the presence of other ester groups.

Table 2: Reagents for Selective Deprotection of tert-Butyl Esters

| Reagent System | Selectivity | Conditions | Reference |

|---|---|---|---|

| ZnBr2 / DCM | Cleaves t-Bu ester; N-Boc and N-Trityl groups are often also labile. nih.govacs.org | Room Temperature | nih.govacs.orgacs.org |

| CeCl3·7H2O-NaI / Acetonitrile | Selectively cleaves t-Bu ester in the presence of N-Boc group. organic-chemistry.orgthieme-connect.com | Reflux | organic-chemistry.orgthieme-connect.comthieme-connect.com |

Impact of Resin in Deprotection Processes (e.g., Amberlyst 15)

Solid-phase acidic resins, such as Amberlyst 15, serve as heterogeneous catalysts and can significantly impact deprotection processes. santiago-lab.comarkat-usa.org Amberlyst 15 is a strongly acidic, macroreticular, polymeric resin based on polystyrene sulfonic acid. arkat-usa.orgjetir.orgresearchgate.net Its use as a catalyst offers advantages such as ease of separation from the reaction mixture (simple filtration) and the potential for catalyst recycling, aligning with principles of green chemistry. arkat-usa.org

Amberlyst 15 is widely used to catalyze a variety of organic transformations, including esterification, acetal (B89532) formation, and the deprotection of acid-labile groups like the Boc group. santiago-lab.comarkat-usa.orgresearchgate.net For deprotection, the resin provides a solid-supported source of protons, mimicking the action of soluble strong acids like TFA or sulfuric acid. santiago-lab.com The reaction involves passing a solution of the protected compound through a column packed with the resin or stirring the compound with the resin in a suitable solvent.

However, the high acidity of Amberlyst 15 can also lead to unintended side reactions. In the context of molecules containing multiple acid-sensitive groups, such as a tert-butyl ester, the use of Amberlyst 15 for another purpose can inadvertently cause cleavage of the ester. For example, in a procedure where Amberlyst 15 was used to remove the basic catalyst N-methylimidazole from a reaction mixture, a small amount of a by-product resulting from the cleavage of a tert-butyl ester by the acidic resin was observed. orgsyn.org This highlights that while resins like Amberlyst 15 can be employed as the primary deprotecting agent, their presence in a reaction or workup for other reasons can impact the stability of tert-butyl esters, leading to undesired deprotection. This underscores the need to carefully consider the compatibility of all functional groups in a molecule with the reagents and materials used throughout the synthetic and purification process.

Role As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptide Synthesis

The primary application of (S)-3-fluorophenylalanine t-butyl ester is in the synthesis of peptides. The introduction of 3-fluorophenylalanine into a peptide sequence can lead to analogues with enhanced biological activity, improved metabolic stability, and altered conformational preferences. The t-butyl ester group plays a critical role in this process by protecting the C-terminus during peptide bond formation.

In solution-phase peptide synthesis (SPPS), peptide chains are assembled in a homogenous reaction mixture. The t-butyl ester of (S)-3-fluorophenylalanine is particularly well-suited for this methodology. The bulky t-butyl group effectively prevents the carboxylate from participating in unwanted side reactions during the coupling of the N-terminus with another amino acid.

The general strategy involves the coupling of an N-protected amino acid with this compound, whose amino group is free. A variety of coupling reagents can be employed to facilitate the formation of the amide bond. Following the coupling step, the N-protecting group of the newly formed dipeptide can be removed to allow for the addition of the next amino acid in the sequence. The t-butyl ester remains intact throughout these steps and is typically removed under acidic conditions at a later stage of the synthesis.

Table 1: Key Steps in Solution-Phase Peptide Synthesis using this compound

| Step | Description | Reagents/Conditions |

| 1. Coupling | Formation of a peptide bond between an N-protected amino acid and the free amine of this compound. | Coupling reagents (e.g., TBTU, HOBt), base (e.g., DIPEA), in an appropriate solvent (e.g., EtOAc). nih.gov |

| 2. N-Deprotection | Removal of the N-terminal protecting group (e.g., Boc or Fmoc) to expose the amine for the next coupling step. | Acid (for Boc) or base (for Fmoc). |

| 3. C-Terminal Deprotection | Cleavage of the t-butyl ester to reveal the C-terminal carboxylic acid. | Strong acid (e.g., trifluoroacetic acid). |

Solid-phase peptide synthesis (SPPS) is a widely used technique where a peptide chain is assembled step-by-step on an insoluble resin support. researchgate.net While typically the C-terminal amino acid is anchored to the resin, this compound can be incorporated into the peptide chain as a non-C-terminal residue. In the widely used Fmoc/tBu strategy, the N-terminus is protected by the base-labile Fmoc group, while acid-labile groups like t-butyl esters are used for side-chain protection. nih.gov

In this context, an N-Fmoc protected (S)-3-fluorophenylalanine would be coupled to the growing peptide chain on the resin. The inherent t-butyl ester protection of other residues in the chain would be compatible with this strategy. The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail, which would also cleave the t-butyl ester of the (S)-3-fluorophenylalanine if it were part of the final product.

Precursor for Unnatural Amino Acids and Derivatives

This compound can serve as a starting material for the synthesis of other, more complex unnatural amino acids. The existing stereocenter provides a chiral scaffold upon which further chemical modifications can be built. For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution, or the amino group can be derivatized. The t-butyl ester provides robust protection for the carboxyl group during these transformations. While specific examples starting directly from the t-butyl ester are not prevalent in the literature, the general principle of using fluorinated phenylalanines as precursors is well-established. nih.gov

Foundation for Scaffold Construction in Complex Molecules

Beyond peptides, chiral amino acids are valuable starting materials for the synthesis of a diverse range of complex molecules, including alkaloids, and other pharmacologically active compounds. This compound can be envisioned as a foundational scaffold, providing a phenyl group, a stereogenic center, and two modifiable functional groups (the amine and the ester). The fluorine atom can also influence the conformational preferences of the molecule, which is a key consideration in the design of small molecule drugs that bind to specific protein targets. The principles of using chiral amino acids as building blocks in drug discovery are fundamental to the field. beilstein-journals.org

Applications in Medicinal Chemistry Research As a Synthetic Intermediate

Intermediate for Aspartyl Protease Inhibitors

(S)-3-fluorophenylalanine t-butyl ester, or its N-protected form, is a key intermediate in the synthesis of inhibitors targeting aspartyl proteases, a class of enzymes implicated in various diseases. Research has detailed a process for creating a lactone intermediate, which is a core component of a potent aspartyl protease inhibitor. acs.org The synthesis begins with S-BOC-(3-fluorophenyl)alanine, a direct precursor to the title compound. acs.org

One process involves reacting the Weinreb amide derived from S-BOC-(3-fluorophenyl)alanine with a Grignard reagent to produce a key ketoacetal intermediate. acs.org This multi-step synthesis, which has been successfully executed on a multikilogram scale, highlights the compound's importance in producing pharmaceutical-grade materials. acs.org The hydroxyethylene dipeptide isosteres, such as L-685,434, are examples of aspartyl protease inhibitors whose synthesis can involve such advanced amino acid intermediates. researchgate.netresearchgate.net

Table 1: Key Synthetic Steps for Aspartyl Protease Inhibitor Intermediate

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | S-BOC-(3-fluorophenyl)alanine | N-methyl-N-methoxyamine | Weinreb amide | acs.org |

| 2 | Weinreb amide | 2-(2-1,3-dioxanyl)ethylmagnesium bromide | Ketoacetal intermediate | acs.org |

| 3 | Ketoacetal intermediate | Hydroxylamine hydrochloride, Toluenesulfonic acid | Nitrile | acs.org |

Building Block for Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and oral bioavailability. Modified amino acids are fundamental to creating these structures. The incorporation of unnatural amino acids like 3-fluorophenylalanine allows for the synthesis of peptide analogs with novel three-dimensional structures and functions. unibo.it These building blocks can be assembled into cyclic peptides or other constrained structures that mimic the bioactive conformation of a natural peptide while resisting enzymatic degradation. unibo.it Peptide-brush polymers, a class of proteomimetic materials, can be generated from peptide-modified monomers, demonstrating how modified amino acid derivatives contribute to creating functional protein mimetics. rsc.org

Precursor for Enzyme Inhibitors (General)

Beyond the specific class of aspartyl proteases, this compound serves as a precursor for a broader range of enzyme inhibitors. The introduction of fluorine can significantly alter the electronic properties and binding interactions of a molecule with its enzyme target. nih.gov The fluorinated phenyl ring can participate in favorable interactions within an enzyme's active site, potentially increasing binding affinity and selectivity. The design of enzyme inhibitors often relies on "warheads," which are functional groups that interact directly with the catalytic machinery of the enzyme. nih.gov The fluorophenylalanine scaffold provides a robust platform onto which various pharmacophoric elements and reactive groups can be attached to target different enzyme families. nih.gov

Use in the Synthesis of Fluorine-Containing Bioactive Compounds

The synthesis of complex, unnatural fluorine-containing amino acids is a significant area of research, and this compound is a prime example of such a compound. nih.gov Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—are exploited to enhance the metabolic stability and binding affinity of drug candidates. nih.govnih.gov Synthetic methods often employ fluorinating reagents like DAST (diethylaminosulfur trifluoride) to introduce fluorine into organic molecules. nih.gov Furthermore, the synthesis of radiolabeled versions, such as [¹⁸F]-fluorophenylalanine, allows for their use as imaging agents in Positron Emission Tomography (PET) to study biological processes in vivo. nih.gov

Table 2: Examples of Fluorination Strategies and Applications

| Strategy | Fluorinating Agent | Application | Description | Reference |

|---|---|---|---|---|

| Deoxofluorination | DAST | Synthesis of Fluoro-amino acids | Replaces a hydroxyl group with a fluorine atom on a precursor molecule. | nih.gov |

| Electrophilic Fluorination | Selectfluor | α-Fluorination of Phenylalanine | Installs a fluorine atom on the carbon adjacent to the amino and carboxyl groups. | nih.gov |

Role in Conformational Control of Peptides through Fluorination

Introducing fluorine into a peptide backbone can exert significant control over its conformation, which is a primary determinant of its biological activity and availability. nih.gov The conformation of a peptide dictates how it interacts with its biological target. nih.gov Fluorine substitution can influence local stereoelectronic effects and non-covalent interactions, thereby stabilizing specific secondary structures like helices or turns. Studies using the closely related 4-fluorophenylalanine as an NMR reporter have shown that the fluorine atom can be used to measure the cis-trans isomer population of peptidylprolyl bonds, which is a critical factor in protein folding and function. ed.ac.uk This demonstrates that a strategically placed fluorinated phenylalanine can act as a subtle but powerful tool to control and report on peptide conformation, without necessarily being adjacent to the conformational element of interest. ed.ac.uk This control over the peptide's shape is crucial for designing molecules that can effectively penetrate cells and resist degradation. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Accurate determination of ee is critical, as the biological and chemical properties of enantiomers can differ significantly.

Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers and determining their ratio. nih.govjsmcentral.org The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times. For amino acid esters, polysaccharide-based CSPs are particularly effective. nih.gov

In a typical analysis of a fluorophenylalanine derivative, a polysaccharide-based column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives, would be employed. The separation efficiency is highly dependent on the mobile phase composition and additives.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | Chiralpak® IG (immobilized amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantiomeric separation. nih.gov |

| Mobile Phase | Hexane/Ethanol (B145695) with 0.1% Diethylamine (DEA) | The organic solvent system elutes the compound, while the amine additive can improve peak shape and resolution for amine-containing analytes. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting retention time and resolution. |

| Detection | UV at 254 nm | The aromatic phenyl ring allows for sensitive detection using ultraviolet light. |

| Temperature | 25 °C | Maintained to ensure reproducible retention times. |

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated with high accuracy.

Self-Induced Diastereomeric Anisochronism (SIDA) in NMR Spectroscopy

Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR phenomenon observed in scalemic (non-racemic) mixtures of chiral compounds. In solution, enantiomers can form transient diastereomeric aggregates (dimers or higher-order oligomers). Because these aggregates are diastereomeric, the nuclei within them are chemically non-equivalent and may exhibit separate signals in the NMR spectrum. This technique is particularly useful as it does not require an external chiral auxiliary. The degree of separation between the signals often depends on the concentration, solvent, and the enantiomeric excess of the sample itself. For amino acid derivatives, this method can provide a direct measure of enantiomeric purity from the NMR spectrum. bath.ac.uk

Modified Mosher Method (MTPA Esters)

The modified Mosher method is a cornerstone NMR technique for determining the absolute configuration of chiral alcohols and amines. umn.edunih.govspringernature.com The method involves derivatizing the chiral amine functionality of (S)-3-fluorophenylalanine t-butyl ester with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. wikipedia.orgacs.org

This reaction creates a pair of diastereomeric MTPA amides. Due to the fixed spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA reagent, protons on either side of the newly formed amide experience different magnetic environments. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, the absolute configuration of the original amine can be assigned. sigmaaldrich.comresearchgate.net The chemical shift difference (Δδ = δS - δR) for protons near the chiral center follows a predictable pattern, allowing for unambiguous assignment. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Amide Analysis

| Protons Analyzed | Expected Sign of Δδ (δS - δR) | Rationale |

| Protons on one side of the MTPA plane | Positive | These protons are deshielded by the phenyl group in the (S)-MTPA amide relative to the (R)-MTPA amide. |

| Protons on the other side of the MTPA plane | Negative | These protons are shielded by the phenyl group in the (S)-MTPA amide relative to the (R)-MTPA amide. |

This analysis not only confirms the absolute stereochemistry but can also be used to assess enantiomeric purity by integrating the signals corresponding to each diastereomer. researchgate.net

Stereochemical Assignment

While methods like the Mosher analysis provide strong evidence for stereochemical assignment, absolute confirmation is best achieved through techniques that map the precise three-dimensional structure of the molecule.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing an unambiguous assignment of its absolute configuration. nih.govresearchgate.net The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space. mdpi.comresearcher.life

For a compound like this compound, obtaining a suitable crystal allows for direct visualization of the (S)-configuration at the α-carbon. The analysis provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data

| Parameter | Description |

| Crystal System | The geometric class of the crystal lattice (e.g., Orthorhombic, Monoclinic). researchgate.net |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁ for a chiral molecule). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. researchgate.net |

| Final R-indices | A measure of the agreement between the calculated and observed diffraction data. |

| Flack Parameter | A critical value used to confirm the absolute structure (see below). wikipedia.org |

Flack X-Parameter Determination

The Flack parameter, denoted as 'x', is a crucial value calculated during the refinement of a crystal structure for a non-centrosymmetric, enantiopure compound. ox.ac.uk It provides a powerful confirmation of the absolute configuration assigned by the X-ray diffraction model. wikipedia.orged.ac.uk The determination relies on the phenomenon of anomalous dispersion, where X-rays are scattered differently by the atoms of a chiral molecule and its mirror image. nih.gov

The Flack parameter is refined to a value typically between 0 and 1. wikipedia.org

A value of x ≈ 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. ed.ac.uk

A value of x ≈ 1 indicates that the true configuration is the inverse of the one modeled.

A value of x ≈ 0.5 suggests that the crystal is racemic or twinned.

For this compound, a refined Flack parameter close to zero would provide definitive proof of the (S)-configuration. mdpi.comox.ac.uk

Specific Rotation Data Analysis for Stereochemical Confirmation

Optical rotation is a critical physical property for characterizing chiral molecules, providing confirmation of the stereocenter's configuration. The specific rotation, [α], is a standardized measure of a compound's ability to rotate plane-polarized light. masterorganicchemistry.comlibretexts.org For this compound, the "S" designation at the α-carbon is confirmed by polarimetry.

The direction and magnitude of rotation are unique to a specific enantiomer under defined conditions (temperature, solvent, concentration, and light wavelength, typically the sodium D-line at 589 nm). libretexts.org While specific rotation data for this compound is not widely published, data from its non-fluorinated parent compound, L-phenylalanine tert-butyl ester hydrochloride (which also possesses S-configuration), shows a positive (dextrorotatory) rotation. sigmaaldrich.com It is expected that the (S)-enantiomer of 3-fluorophenylalanine t-butyl ester would exhibit its own characteristic specific rotation value, and the corresponding (R)-enantiomer would rotate light by an equal magnitude but in the opposite (levorotatory, or negative) direction. libretexts.org A measurement of zero rotation would indicate a racemic mixture, where both enantiomers are present in equal amounts, canceling out any net optical activity. libretexts.org

Table 1: Representative Specific Rotation Data for Related Phenylalanine Esters

| Compound | Configuration | Specific Rotation ([α]) | Conditions |

| L-Phenylalanine tert-butyl ester HCl | S | +47.0° (±1°) | c = 2% in ethanol, 20°C |

| (R)-(-)-Ibuprofen | R | -54.5° | Methanol (B129727) |

| (S)-(+)-Ibuprofen | S | +54.5° | Methanol |

This table presents data for analogous compounds to illustrate the principles of specific rotation. The sign and magnitude are specific to the molecule's structure.

Purity Assessment and Impurity Profiling

Ensuring the chemical purity of this compound is paramount for its application in research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for this purpose, capable of separating the target compound from synthetic by-products and other impurities.

HPLC and LC-MS Analysis

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like amino acid esters. researchgate.net For chiral molecules, specialized chiral HPLC methods are essential to separate the desired (S)-enantiomer from its (R)-enantiomer, which may be present as an impurity from the synthesis. mdpi.comwaters.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. researchgate.netnih.gov A typical HPLC analysis for purity would show a major peak for this compound, with any impurities appearing as smaller, separate peaks. The purity is often expressed as a percentage of the total peak area. For example, commercial L-phenylalanine tert-butyl ester hydrochloride is available at ≥99.0% purity as determined by HPLC. sigmaaldrich.com

LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. creative-proteomics.comnih.gov This technique is not only used for purity assessment but is also crucial for identifying unknown impurities by providing molecular weight information. creative-proteomics.com In a typical LC-MS analysis, the sample is first separated on an LC column, and the eluent is then directed into a mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, enabling the confirmation of the main product and the tentative identification of impurities based on their molecular weights. sciex.com

Table 2: Chromatographic Techniques for Purity Analysis

| Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase to separate enantiomers. | Quantifies the enantiomeric purity by separating the (S)-enantiomer from the (R)-enantiomer. |

| Reverse-Phase HPLC | Separation based on hydrophobicity. | Assesses overall purity by separating the main compound from various non-chiral by-products and starting materials. |

| LC-MS | Separates compounds chromatographically, followed by mass detection. | Confirms purity and provides molecular weight data for the identification of impurities and by-products. nih.govsciex.com |

Identification of By-products and Dimer Formation

The synthesis of fluorinated amino acids can lead to various by-products. nih.govbeilstein-journals.org These can arise from incomplete reactions, side reactions, or subsequent degradation. Common impurities might include unreacted starting materials, such as N-Boc-3-fluorophenylalanine, or by-products from the esterification step. During synthesis, racemization can occur, leading to the presence of the undesired (R)-enantiomer. nih.gov

Another potential impurity is the formation of dimers. Research on fluorophenylalanine has shown that these molecules can form proton-bound dimers, which could be detected by sensitive analytical techniques like mass spectrometry. researchgate.net Furthermore, side reactions involving the fluorine substituent or other functional groups can occur under certain synthetic conditions. Identifying these by-products is critical for optimizing synthetic routes and ensuring the final product's quality. Techniques like LC-MS and NMR are vital for the structural elucidation of these minor components. creative-proteomics.com

Table 3: Potential By-products in the Synthesis of this compound

| Impurity Type | Potential Origin | Analytical Detection Method |

| (R)-3-fluorophenylalanine t-butyl ester | Racemization during synthesis. | Chiral HPLC |

| N-Boc-3-fluorophenylalanine | Incomplete esterification or hydrolysis of the ester. | HPLC, LC-MS |

| Unreacted Esterification Reagents | Excess reagents from the synthesis. | HPLC, GC-MS |

| Dimerized Species | Intermolecular reactions. | Mass Spectrometry |

| Defluorinated Products | Side reactions during synthesis or deprotection. beilstein-journals.org | Mass Spectrometry, NMR |

Spectroscopic Techniques (Beyond Basic Identification for Research)

Beyond initial identification, advanced spectroscopic methods provide a detailed picture of the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. escholarship.orgsmbstcollege.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural confirmation.

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum would show characteristic signals for the aromatic protons (split by each other and by the fluorine atom), the α- and β-protons of the amino acid backbone, and a distinct singlet for the nine equivalent protons of the tert-butyl group. nih.gov

¹³C NMR: The ¹³C spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the fluorinated phenyl ring will show characteristic splitting patterns (C-F coupling), confirming the position of the fluorine atom. Signals for the carbonyl carbon of the ester, the quaternary and methyl carbons of the t-butyl group, and the α- and β-carbons would also be present. spectrabase.com

¹⁹F NMR: As fluorine is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. nih.govhuji.ac.ilyoutube.com The spectrum for this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons (H-F coupling) observed in both ¹H and ¹⁹F spectra provides definitive proof of its location on the phenyl ring. nih.gov

Table 4: Predicted NMR Data for this compound

| Nucleus | Region | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | Aromatic | ~7.0 - 7.4 | Complex multiplets due to H-H and H-F coupling. |

| Aliphatic CH/CH₂ | ~3.0 - 4.5 | Signals for α- and β-protons. | |

| tert-Butyl | ~1.4 | Sharp singlet, integrating to 9 protons. nih.gov | |

| ¹³C | Carbonyl (C=O) | ~170 - 175 | Ester carbonyl signal. |

| Aromatic | ~110 - 165 | Signals split by C-F coupling, confirming F position. | |

| tert-Butyl (quaternary C) | ~80 | ||

| tert-Butyl (CH₃) | ~28 | ||

| ¹⁹F | Aryl-F | -110 to -115 | Chemical shift confirms the electronic environment of the fluorine atom. |

Note: Predicted values are estimates based on analogous structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a fundamental technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). acs.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.govnih.gov

For this compound (C₁₃H₁₈FNO₂), the exact mass can be calculated. When analyzed by HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI), the compound is usually observed as its protonated molecular ion [M+H]⁺. The measured m/z value from the experiment is then compared to the calculated theoretical value. A close match (typically within 5 ppm) provides strong evidence for the compound's identity and elemental formula. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments, such as the characteristic loss of the tert-butyl group, can further corroborate the proposed structure. researchgate.net

Table 5: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Typical Observation |

| [M] | 239.1321 | - |

| [M+H]⁺ | 240.1394 | The protonated molecular ion, commonly observed in ESI-MS. |

| [M+Na]⁺ | 262.1214 | The sodium adduct, also frequently observed in ESI-MS. |

Process Research and Development for Scalable Synthesis

Optimization of Reaction Conditions for High Yields

The synthesis of (S)-3-fluorophenylalanine t-butyl ester involves two primary stages: the synthesis of the (S)-3-fluorophenylalanine backbone and its subsequent esterification. High yields in both stages are paramount for a commercially viable process.

One established route to synthesize fluorinated phenylalanine derivatives involves the Negishi cross-coupling reaction. This method has been shown to produce a variety of fluorinated phenylalanines with high enantioselectivity and in acceptable yields. nih.gov Another approach is the asymmetric hydrogenation of an α-amidocinnamic acid derivative, which can achieve complete conversion and high enantiomeric excess (ee). nih.gov For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine was achieved with a 94% ee through this method. nih.gov

The direct tert-butylation of the amino acid is a key step where optimization is crucial. Traditional methods often suffer from low yields and harsh reaction conditions. A significant advancement involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which allows for the direct formation of tert-butyl esters from free amino acids in good yields and with short reaction times. thieme-connect.com Another effective method employs anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate with protected amino acids and tert-butanol (B103910), affording the desired esters in good yields. researchgate.neteco-vector.com

Flow microreactors have also been explored for the direct and sustainable synthesis of tertiary butyl esters, demonstrating high yields. rsc.org For example, the synthesis of various tert-butyl esters using this technology has resulted in yields of up to 95%. rsc.org

Table 1: Comparison of Methods for tert-Butylation of Amino Acids

| Method | Reagents | Solvent | Yield | Key Advantages |

|---|---|---|---|---|

| Bis(trifluoromethanesulfonyl)imide | Bis(trifluoromethanesulfonyl)imide | tert-Butyl Acetate | Good | Fast reaction, mild conditions |

| Boron Trifluoride Etherate | BF3·OEt2, MgSO4 | Dioxane | Good | Tolerates various side chains |

| Flow Microreactor | Organolithium, (Boc)2O | 2-MeTHF | Up to 95% | Sustainable, high throughput |

Investigation of Inexpensive Reagents and Simpler Conditions

For a process to be truly scalable, the use of inexpensive and readily available starting materials and reagents is critical. Research into cost-effective synthetic routes for enantiomerically pure phenylalanine has identified the use of 1-(phenyl)ethylamine as an inexpensive chiral auxiliary. nih.gov This method involves the formation of intermediate Ni(II) complexes with racemic phenylalanine, followed by disassembly to yield the enantiomerically pure amino acid. nih.gov All reactions are conducted under operationally convenient conditions with high yields, highlighting the cost-effectiveness of this approach. nih.gov

In the context of tert-butylation, the use of perchloric acid in tert-butyl acetate is a known method, but perchloric acid is a hazardous reagent. thieme-connect.com The development of safer and more efficient protocols, such as the use of bis(trifluoromethanesulfonyl)imide, represents a significant step towards simpler and more industrially applicable conditions. thieme-connect.com Furthermore, methods utilizing anhydrous magnesium sulfate and catalytic sulfuric acid with tert-butanol offer a one-pot preparation of tert-butyl esters under convenient conditions. researchgate.net

Scalability Studies (e.g., Multi-kilogram Scale Synthesis)

While specific multi-kilogram scale synthesis data for this compound is not extensively published, scalability can be inferred from processes developed for similar compounds. For instance, the synthesis of a lactone intermediate derived from S-BOC-(3-fluorophenyl)alanine has been described, indicating the feasibility of handling this fluorinated amino acid derivative on a larger scale. scispace.com

The use of flow microreactors for tert-butylation is inherently scalable and offers precise control over reaction parameters, which is advantageous for large-scale production. rsc.org The ability to continuously process material can lead to higher throughput and more consistent product quality compared to batch processes.

The synthesis of other complex molecules, such as the antifungal agent ravuconazole, has been successfully scaled to multi-kilogram quantities, and the procedures and plant-scale preparations from such processes can provide valuable insights for scaling up the synthesis of this compound. scispace.com

Strategies to Minimize Racemization and Impurity Formation during Processing

Maintaining the stereochemical integrity of the chiral center is of utmost importance during the synthesis of this compound. Racemization can occur at various stages, particularly during the esterification of the amino acid if harsh conditions are employed.

The N-arylation of phenylalanine tert-butyl ester has been studied, and it was found that the use of a strong base like sodium tert-butoxide can lead to complete racemization. nih.gov The development of milder reaction conditions using palladium precatalysts and weaker bases has been shown to result in minimal racemization of the amino acid ester. nih.gov Mechanistic studies have indicated that the erosion in enantiomeric excess is often due to the racemization of the starting amino acid ester rather than the product. nih.gov

In the synthesis of fluorinated phenylalanines, methods such as the Negishi cross-coupling and asymmetric hydrogenation are designed to be highly stereoselective, thus minimizing the formation of the undesired enantiomer from the outset. nih.gov For the tert-butylation step, methods that avoid strong acids or bases at elevated temperatures are preferred. The use of bis(trifluoromethanesulfonyl)imide has been shown to proceed without racemization. thieme-connect.com

Impurity formation is another critical aspect to control. In the synthesis of fluorinated phenylalanines, side reactions can lead to the formation of regioisomers or over-fluorinated products. Careful control of reaction conditions and purification by techniques such as column chromatography are essential to ensure high purity. nih.govorgsyn.orgnih.gov During the esterification, the formation of by-products can be minimized by using optimized reaction conditions and appropriate protecting group strategies.

Theoretical and Mechanistic Studies

Mechanistic Investigations of Esterification and Deprotection Reactions

The formation and cleavage of the t-butyl ester in (S)-3-fluorophenylalanine t-butyl ester are fundamental transformations in its use as a protected amino acid derivative. Mechanistic studies have explored both chemical and enzymatic routes for these processes.

Esterification Mechanisms: The tert-butylation of the carboxylic acid of (S)-3-fluorophenylalanine is typically achieved under acidic conditions. A common laboratory-scale synthesis involves the esterification of the parent amino acid using tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid. nih.gov Another method involves reacting the N-protected amino acid with thionyl chloride in ethanol (B145695) to form the ethyl ester, which can then be conceptually related to t-butyl ester formation using t-butanol. princeton.edu

A more general and direct esterification protocol for various amino acids involves treatment with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords the t-butyl esters directly while leaving the amino group free. enamine.net In flow chemistry, a direct synthesis of t-butyl esters has been demonstrated by reacting organolithium compounds with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in a microfluidic system, highlighting a modern and efficient approach. researchgate.net